FMOC-6-AMINOHEXANOIC ACID
CAS No.: 88574-06-5
Cat. No.: VC21540866
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88574-06-5 |
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Molecular Formula | C21H23NO4 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24) |
Standard InChI Key | FPCPONSZWYDXRD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O |
Chemical Properties and Structure
Fmoc-6-aminohexanoic acid (CAS No. 88574-06-5) is characterized by its molecular formula C21H23NO4 and a molecular weight of 353.41. Its structure consists of an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups, providing both protection and reactivity capabilities essential for peptide synthesis .
The physical appearance of this compound is typically a white powder. Its key physical and chemical properties are summarized in the following table:
Property | Value |
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Melting point | 114 °C |
Boiling point | 582.7±33.0 °C (Predicted) |
Density | 1.210±0.06 g/cm³ (Predicted) |
pKa | 4.75±0.10 (Predicted) |
Form | Powder |
Color | White |
Solubility | Soluble in water, 1% acetic acid; 1mmol in 2mL DMF clearly soluble |
Storage temperature | 2-8°C |
The compound's solubility profile makes it particularly useful in various reaction conditions, allowing flexibility in synthesis protocols . The Fmoc protecting group can be selectively removed under basic conditions, revealing a free amine that can participate in further reactions while the carboxylic acid terminus remains available for conjugation reactions .
Synthetic Pathways and Production
While the search results don't provide specific synthetic routes for Fmoc-6-aminohexanoic acid itself, the base component 6-aminohexanoic acid (also known as ε-aminocaproic acid) is typically synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification with ion exchange resins .
Modern biosynthetic approaches for 6-aminohexanoic acid include:
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The use of six isolated enzymes to biosynthesize aminohexanoic acid from cyclohexanol
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A combination of Pseudomonas taiwanensis VLB120 strains (converting cyclohexane to є-caprolactone) with Escherichia coli JM101 strains (ensuring further conversion to aminohexanoic acid)
Applications in Peptide Synthesis
Fmoc-6-aminohexanoic acid serves a critical role in solid-phase peptide synthesis (SPPS), particularly in the Fmoc strategy which has become the predominant approach in modern peptide chemistry .
Protective Group Function
As a protective group, Fmoc-6-aminohexanoic acid enables the selective modification of amino acids without interfering with other functional groups during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions (typically using piperidine in DMF), revealing the free amine for subsequent coupling reactions .
Spacer and Linker Applications
One of the most valuable applications of this compound is as a spacer or linker in peptide structures. The 6-carbon chain provides:
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Increased distance between functional groups
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Enhanced flexibility in molecular structures
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Improved solubility of peptide constructs
Reaction Capabilities
The terminal carboxylic acid can react with primary amine groups in the presence of activators (such as EDC or HATU) to form stable amide bonds, making it an ideal component for peptide bond formation in SPPS protocols .
Role in Drug Development
Fmoc-6-aminohexanoic acid has found significant applications in pharmaceutical research and drug development, particularly in the design and synthesis of peptide-based therapeutics .
Enhancement of Peptide Therapeutics
The incorporation of this compound into peptide-based drugs offers several advantages:
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Improved stability against enzymatic degradation
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Enhanced bioavailability of therapeutic peptides
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Modification of pharmacokinetic properties
PROTAC Development
A particularly noteworthy application is the use of Fmoc-6-aminohexanoic acid as a linker in Proteolysis Targeting Chimeras (PROTACs). In these bifunctional molecules, the compound serves to connect a target protein-binding ligand with an E3 ligase recruiting moiety, facilitating targeted protein degradation .
Applications in Bioconjugation
The dual functionality of Fmoc-6-aminohexanoic acid makes it an excellent tool for bioconjugation strategies .
Surface Modification
The compound facilitates the attachment of biomolecules to surfaces, which is particularly valuable in:
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Biosensor development
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Diagnostic platform creation
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Immobilization of enzymes or antibodies
Drug Delivery Systems
In targeted drug delivery systems, Fmoc-6-aminohexanoic acid can serve as a linker between:
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Therapeutic agents and targeting moieties
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Drugs and nanoparticle carriers
Applications in Biochemical Research
The versatility of Fmoc-6-aminohexanoic acid extends to fundamental biochemical research, where it serves as a valuable tool for studying protein interactions and functions .
Protein Structure and Function Studies
Researchers utilize this compound to:
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Create modified peptides for structure-activity relationship studies
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Develop probes for examining protein-protein interactions
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Engineer peptide mimetics with specific biological activities
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Study the effects of spacing between functional groups on biological activity
Enzyme Inhibitor Development
The incorporation of 6-aminohexanoic acid derivatives (including Fmoc-protected variants) into potential enzyme inhibitors has been documented, particularly in the development of:
Applications in Material Science
Beyond its biochemical applications, Fmoc-6-aminohexanoic acid has found uses in material science, particularly in the development of functionalized polymers .
Polymer Functionalization
The compound can be used to introduce specific functional groups into polymers, creating materials with tailored properties for:
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Coatings with specific surface characteristics
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Adhesives with controlled bonding properties
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Specialized drug delivery matrices
Dendrimer Modification
Research has shown that 6-aminohexanoic acid can be used as a hydrophobic spacer in dendrimer structures, such as poly(amidoamine) dendrimers (PAMAM), modifying their hydrophobicity and flexibility for applications in gene and drug delivery systems .
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